molecular formula C9H20ClNO2 B2700856 (3R,5R)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride CAS No. 2550996-45-5

(3R,5R)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride

Cat. No. B2700856
CAS RN: 2550996-45-5
M. Wt: 209.71
InChI Key: ICUGCDZXUNIPSL-SCLLHFNJSA-N
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Description

(3R,5R)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride, commonly known as MPHP, is a synthetic stimulant drug that belongs to the class of cathinones. It is a white crystalline powder that is soluble in water and has a bitter taste. MPHP has been used as a research chemical and has gained popularity among the scientific community due to its potential applications in various fields.

Scientific Research Applications

Catalytic Activity in Synthetic Chemistry

The use of chiral amino alcohol ligands, closely related to the chemical structure of interest, has been demonstrated to have high catalytic activity when anchored to polystyrene resins. These compounds were used in the enantioselective addition of diethylzinc to benzaldehyde, showing promising results in the synthesis of enantiomerically pure products. This application underscores the importance of such compounds in asymmetric synthesis, which is crucial in the development of pharmaceuticals and fine chemicals (Vidal-Ferran et al., 1998).

Stereochemistry and Analgesic Activity

Research on stereochemistry and analgesic activity has revealed that certain configurations of molecules similar to the specified compound exhibit significant differences in efficacy and receptor affinity. These findings highlight the critical role of stereochemistry in the development of potent analgesics and the potential for such compounds to interact selectively with opioid receptors, indicating their relevance in pain management research (Wang et al., 1995).

Structural and Conformational Studies

Conformational studies of dimethyl-N-nitroso-diarylpiperidin-4-one oximes, which share structural similarities with the compound , have provided insights into their stereochemistry. Such studies are foundational for understanding the reactivity and interactions of these molecules, which can be applied in designing more effective and selective chemical entities for various applications (Muthukumaran et al., 2019).

Synthesis and Evaluation as Drug Candidates

The synthesis and biological evaluation of derivatives closely related to the specified compound have been conducted to explore their potential as drug candidates, particularly in the context of Alzheimer’s disease. This demonstrates the compound's relevance in drug discovery and the search for new therapeutic agents (Rehman et al., 2018).

Inhibition Studies for Cancer Treatment

Compounds structurally related to "(3R,5R)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol hydrochloride" have been studied for their potential application in treating cancer, specifically through the inhibition of the anaplastic lymphoma kinase (ALK). This research underscores the importance of such compounds in the development of targeted cancer therapies (Teffera et al., 2013).

properties

IUPAC Name

(3R,5R)-5-[(2-methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-9(2,3)12-8-4-7(11)5-10-6-8;/h7-8,10-11H,4-6H2,1-3H3;1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUGCDZXUNIPSL-SCLLHFNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(CNC1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@@H]1C[C@H](CNC1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,5R)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride

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